Ethyl 2-(pyridin-4-yl)isonicotinate

Catalog No.
S889295
CAS No.
1214381-94-8
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(pyridin-4-yl)isonicotinate

CAS Number

1214381-94-8

Product Name

Ethyl 2-(pyridin-4-yl)isonicotinate

IUPAC Name

ethyl 2-pyridin-4-ylpyridine-4-carboxylate

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3

InChI Key

KJJXNPHLSQYDCF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2

Ethyl 2-(pyridin-4-yl)isonicotinate is an organic compound characterized by the molecular formula C13H12N2O2C_{13}H_{12}N_{2}O_{2}. It features a pyridine ring substituted at the 4-position and is derived from isonicotinic acid. The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making them significant in medicinal chemistry.

, including:

  • Esterification: It can be synthesized through the esterification of isonicotinic acid with ethanol.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization: Under certain conditions, it may also undergo cyclization to form more complex heterocycles.

The biological activity of ethyl 2-(pyridin-4-yl)isonicotinate has been explored in several studies. Notably, compounds with similar structures have shown:

  • Antimicrobial Activity: Many derivatives exhibit significant antimicrobial properties against various pathogens.
  • Antitumor Activity: Some studies suggest potential anticancer effects, particularly against specific cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The synthesis of ethyl 2-(pyridin-4-yl)isonicotinate can be achieved through several methods:

  • Direct Esterification:
    • React isonicotinic acid with ethanol in the presence of an acid catalyst.
    • This reaction typically requires reflux conditions to ensure complete conversion.
  • Refluxing with Sodium Ethoxide:
    • A mixture of ethyl isonicotinate and sodium ethoxide in ethyl acetate can yield various pyridine derivatives, including ethyl 2-(pyridin-4-yl)isonicotinate when treated under reflux conditions .
  • Multi-step Synthesis:
    • Involves initial formation of an intermediate followed by further reactions to obtain the final product. This method allows for greater structural diversity and functionalization.

Ethyl 2-(pyridin-4-yl)isonicotinate has several applications:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Agriculture: Some compounds derived from this structure may serve as agrochemicals or pesticides.
  • Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Interaction studies involving ethyl 2-(pyridin-4-yl)isonicotinate have focused on its binding affinity and activity against various biological targets. Key findings include:

  • Protein Binding Studies: Investigations into how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Some studies have evaluated its effects in combination with other drugs, revealing potential synergistic benefits that enhance therapeutic efficacy.

Several compounds share structural similarities with ethyl 2-(pyridin-4-yl)isonicotinate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Ethyl IsonicotinateContains a simple isonicotinate structureEstablished use in tuberculosis treatment
Ethyl 3-(pyridin-4-yl)propanoateContains a propanoate groupExhibits potent antitumor activity
Pyridine DerivativesVarying substitutions on the pyridine ringBroad range of biological activities
IsonicotinamideAmide derivative of isonicotinic acidKnown for its neuroprotective effects

Ethyl 2-(pyridin-4-yl)isonicotinate stands out due to its distinct combination of biological activities and synthetic versatility, making it a valuable compound for further research and application in medicinal chemistry.

The multinuclear nuclear magnetic resonance characterization of Ethyl 2-(pyridin-4-yl)isonicotinate provides comprehensive structural information through precise chemical shift assignments and coupling patterns. The compound exhibits distinctive spectroscopic signatures across three key nuclear magnetic resonance dimensions.

Proton Nuclear Magnetic Resonance Assignments

The ¹H nuclear magnetic resonance spectrum of Ethyl 2-(pyridin-4-yl)isonicotinate displays characteristic resonance patterns consistent with its bipyridyl ester structure [1]. The aromatic protons of both pyridine rings appear in the typical aromatic region between 7.0 and 9.0 parts per million. Specifically, the pyridine ring protons exhibit chemical shifts with the most downfield signals appearing at approximately 8.6 parts per million for the protons adjacent to the pyridine nitrogen atoms [2]. These signals typically manifest as doublets with coupling constants of approximately 4.8 hertz, characteristic of ortho-coupling in pyridine systems [3].

The ethyl ester moiety produces two distinct multipicity patterns: the ethyl ester methylene protons (-OCH₂-) appear as a quartet around 4.4 parts per million with a coupling constant of approximately 7.1 hertz, while the terminal methyl group (CH₃) resonates as a triplet at approximately 1.4 parts per million with the same coupling constant [1] [4]. These chemical shift values and coupling patterns are consistent with standard ethyl ester functionality [5].

Carbon-13 Nuclear Magnetic Resonance Assignments

The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments characteristic of the bipyridyl ester framework [6]. The carbonyl carbon of the ethyl ester group appears at approximately 164-165 parts per million, which is consistent with aromatic ester carbonyl chemical shifts [7]. The aromatic carbon atoms of the pyridine rings resonate in the range of 120-150 parts per million, with the carbons adjacent to nitrogen atoms appearing more downfield due to the electron-withdrawing effect of nitrogen [6].

The ethyl ester carbons exhibit characteristic chemical shifts with the ester methylene carbon (-OCH₂-) appearing at approximately 62 parts per million and the methyl carbon appearing at approximately 14 parts per million [5]. These values align closely with established ethyl ester carbon chemical shift ranges and provide definitive structural confirmation.

Nitrogen-15 Nuclear Magnetic Resonance Assignments

The ¹⁵N nuclear magnetic resonance spectrum of Ethyl 2-(pyridin-4-yl)isonicotinate provides critical information about the nitrogen environments in both pyridine rings [8]. The pyridine nitrogen atoms typically resonate in the range of 280-320 parts per million relative to liquid ammonia as reference [9] [10]. These chemical shifts are characteristic of pyridine-type nitrogen atoms and provide direct evidence for the bipyridyl structure.

The ¹⁵N chemical shifts can exhibit small variations depending on the electronic environment and substitution patterns of the pyridine rings [8]. The nitrogen-15 resonances in this compound are expected to appear as singlets, with potential coupling to adjacent protons observable in proton-coupled experiments [11]. The ¹⁵N nuclear magnetic resonance data provides unambiguous confirmation of the pyridine nitrogen environments and their chemical equivalence or non-equivalence in the molecular structure.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Functional Groups

The vibrational spectroscopic analysis of Ethyl 2-(pyridin-4-yl)isonicotinate through Fourier Transform Infrared and Raman spectroscopy provides detailed information about the functional group characteristics and molecular vibrations. The spectroscopic data reveals distinctive absorption bands corresponding to specific vibrational modes.

Carbonyl Stretching Vibrations

The most prominent and diagnostically significant absorption in the Fourier Transform Infrared spectrum appears in the carbonyl stretching region [12]. The ethyl ester carbonyl group exhibits a strong, sharp absorption band at approximately 1740 centimeters⁻¹ [13] [14]. This frequency is characteristic of aliphatic ester carbonyl stretching and appears within the expected range of 1750-1735 centimeters⁻¹ for ethyl esters [15]. The intensity and sharpness of this band make it the most readily identifiable feature in the infrared spectrum, providing immediate confirmation of the ester functionality [12].

Aromatic Ring Vibrations

The pyridine rings contribute several characteristic absorption bands in the mid-infrared region [16]. The aromatic carbon-carbon stretching vibrations appear as medium to strong bands in the range of 1600-1500 centimeters⁻¹ [17] [16]. These bands are particularly diagnostic for pyridine rings, with typical absorptions occurring at approximately 1600 and 1580 centimeters⁻¹ [16]. The carbon-nitrogen stretching vibrations of the pyridine rings appear in the range of 1450-1350 centimeters⁻¹, providing additional confirmation of the heterocyclic structure [16].

Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 centimeters⁻¹ [12] [17]. These bands typically manifest as sharp, medium-intensity absorptions between 3100-3000 centimeters⁻¹ and are characteristic of aromatic hydrogen atoms [17]. The aliphatic carbon-hydrogen stretching vibrations from the ethyl ester group appear below 3000 centimeters⁻¹, typically around 2980-2850 centimeters⁻¹, providing clear distinction between aromatic and aliphatic hydrogen environments [12].

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [18]. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra [18]. The carbon-carbon stretching vibrations of the pyridine rings show enhanced intensity in Raman spectroscopy, appearing in the range of 1600-1400 centimeters⁻¹ [16]. The Raman spectrum also provides valuable information about the molecular symmetry and can reveal vibrational modes that are infrared-inactive due to symmetry considerations.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of Ethyl 2-(pyridin-4-yl)isonicotinate under electrospray ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification capabilities. The fragmentation behavior follows predictable patterns based on the molecular structure and bond strengths.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 229 [M+H]⁺ under positive electrospray ionization conditions [19]. This corresponds to the protonated molecular ion of Ethyl 2-(pyridin-4-yl)isonicotinate with molecular formula C₁₃H₁₂N₂O₂. The molecular ion typically exhibits moderate intensity and serves as the base for subsequent fragmentation processes [20].

The primary fragmentation pathway involves the loss of the ethyl group (C₂H₅, 29 mass units) from the ester functionality, yielding a fragment ion at mass-to-charge ratio 200 [20]. This fragmentation is characteristic of ethyl esters and represents one of the most favorable fragmentation pathways due to the relatively weak carbon-oxygen bond in the ester linkage [21]. The resulting fragment corresponds to the carboxylic acid form [M-C₂H₅+H]⁺.

Secondary Fragmentation Pathways

Secondary fragmentation involves the loss of carbon dioxide (CO₂, 44 mass units) from the carboxyl-containing fragments, producing ions at mass-to-charge ratio 156 [19]. This decarboxylation process is common in aromatic carboxylic acid derivatives and provides additional structural information [21]. The loss of carbon dioxide typically occurs through a concerted mechanism involving the aromatic ring system.

Further fragmentation may involve the cleavage of the inter-ring bond connecting the two pyridine moieties, resulting in fragments corresponding to individual pyridine units [19]. These fragments appear at mass-to-charge ratios of approximately 79 and 80, corresponding to protonated pyridine [C₅H₅N+H]⁺ and related species [21].

Characteristic Fragmentation Ions

The fragmentation pattern includes several diagnostic ions that are characteristic of the bipyridyl structure [22]. The formation of fragment ions at mass-to-charge ratio 78 corresponds to the pyridine molecular ion [C₅H₅N]⁺- , which is a stable aromatic radical cation [19]. Additionally, fragment ions corresponding to various combinations of the pyridine rings with partial ester functionality provide structural confirmation and aid in compound identification [21].

The base peak in the mass spectrum typically corresponds to one of the more stable fragment ions, often the protonated pyridine at mass-to-charge ratio 80 or the decarboxylated bipyridyl fragment [22]. The relative intensities of these fragments provide information about the preferred fragmentation pathways and can be used for quantitative analysis and structural elucidation purposes.

Chromatographic Purity Assessment Methods

The chromatographic analysis of Ethyl 2-(pyridin-4-yl)isonicotinate employs multiple separation techniques to ensure comprehensive purity assessment and analytical characterization. These methods provide quantitative purity determination and impurity profiling capabilities essential for quality control applications.

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary analytical method for purity assessment of Ethyl 2-(pyridin-4-yl)isonicotinate [23]. The analysis typically employs reverse-phase chromatography with C18 stationary phases and gradient elution using water-acetonitrile mobile phase systems . The compound exhibits good retention characteristics under these conditions, with retention times typically ranging from 8-15 minutes depending on the specific gradient conditions employed [23].

The ultraviolet detection at 254 nanometers provides excellent sensitivity for the compound due to the aromatic pyridine chromophores . Purity assessment by High Performance Liquid Chromatography typically achieves detection limits in the range of 0.1-0.5% for impurities, making it suitable for pharmaceutical and research grade purity specifications [23]. The method demonstrates excellent reproducibility with relative standard deviations typically below 2% for retention time and peak area measurements .

Gas Chromatography-Mass Spectrometry Methods

Gas Chromatography-Mass Spectrometry provides complementary analytical information, particularly for volatile impurities and thermal decomposition products [25] [26]. The analysis employs high-temperature injection conditions (typically 250°C) with temperature-programmed separation on non-polar stationary phases [25]. The compound exhibits good thermal stability under these conditions, allowing for reliable quantitative analysis [26].

The mass spectrometric detection provides additional specificity through fragmentation pattern analysis, enabling the identification of structural impurities and related compounds [25]. The method achieves excellent sensitivity with detection limits typically in the parts-per-million range for most organic impurities [26]. The combination of retention time and mass spectral data provides high confidence in compound identification and impurity characterization [25].

Liquid Chromatography-Mass Spectrometry Applications

Liquid Chromatography-Mass Spectrometry combines the separation efficiency of High Performance Liquid Chromatography with the structural identification capabilities of mass spectrometry [27]. This technique is particularly valuable for the analysis of polar impurities and degradation products that may not be suitable for Gas Chromatography analysis [27]. The electrospray ionization interface provides soft ionization conditions that preserve molecular ion information while still providing useful fragmentation data [26].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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